REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl>O=[Pt]=O>[NH2:11][CH:10]1[CH2:9][CH2:8][CH2:7][CH:3]([C:4]([OH:6])=[O:5])[CH:2]1[OH:1]
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
WASH
|
Details
|
washed with hot H2O
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(C(CCC1)C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |